molecular formula C21H23N5O2 B2650712 1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)purine-2,6-dione CAS No. 476480-25-8

1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)purine-2,6-dione

Cat. No. B2650712
CAS RN: 476480-25-8
M. Wt: 377.448
InChI Key: ALEOBIOAKHJQSV-UHFFFAOYSA-N
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Description

1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)purine-2,6-dione is a synthetic compound that belongs to the class of purine analogues. This compound is also known as DPA-714 and has been extensively studied for its potential applications in the field of neuroscience and immunology.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)purine-2,6-dione involves its binding to the TSPO receptor. This binding results in the modulation of several physiological processes, including the regulation of mitochondrial function, steroidogenesis, and apoptosis. The exact mechanism by which this compound modulates these processes is still under investigation.
Biochemical and Physiological Effects:
1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)purine-2,6-dione has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can modulate the production of cytokines and chemokines by immune cells. Additionally, this compound has been shown to modulate the activity of several enzymes involved in steroidogenesis.

Advantages and Limitations for Lab Experiments

The advantages of using 1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)purine-2,6-dione in lab experiments include its high potency and selectivity for the TSPO receptor. Additionally, this compound can be easily synthesized using standard laboratory techniques. The limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

Several future directions for research on 1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)purine-2,6-dione include the investigation of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of immunology. Finally, the development of new analogues of this compound with improved potency and selectivity for the TSPO receptor is an area of active research.

Synthesis Methods

The synthesis of 1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)purine-2,6-dione involves the reaction of 7-bromo-1,3-dimethylxanthine with naphthalen-1-ylmethylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propylamine to yield the final product. The synthesis of this compound has been reported in several scientific publications and can be carried out using standard laboratory techniques.

Scientific Research Applications

1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)purine-2,6-dione has been extensively studied for its potential applications in the field of neuroscience and immunology. This compound is known to bind to the translocator protein (TSPO), which is present in the mitochondria of immune cells and neurons. TSPO is involved in several physiological processes, including the regulation of mitochondrial function, steroidogenesis, and apoptosis.

properties

CAS RN

476480-25-8

Product Name

1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)purine-2,6-dione

Molecular Formula

C21H23N5O2

Molecular Weight

377.448

IUPAC Name

1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)purine-2,6-dione

InChI

InChI=1S/C21H23N5O2/c1-4-12-22-20-23-18-17(19(27)25(3)21(28)24(18)2)26(20)13-15-10-7-9-14-8-5-6-11-16(14)15/h5-11H,4,12-13H2,1-3H3,(H,22,23)

InChI Key

ALEOBIOAKHJQSV-UHFFFAOYSA-N

SMILES

CCCNC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C

solubility

not available

Origin of Product

United States

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